molecular formula C17H10N4 B14273978 Propanedinitrile, (10-hydrazono-9(10H)-anthracenylidene)- CAS No. 156755-16-7

Propanedinitrile, (10-hydrazono-9(10H)-anthracenylidene)-

Cat. No.: B14273978
CAS No.: 156755-16-7
M. Wt: 270.29 g/mol
InChI Key: LDQYWCSUCBIOQT-UHFFFAOYSA-N
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Description

Propanedinitrile, (10-hydrazono-9(10H)-anthracenylidene)- is a chemical compound with the molecular formula C14H10N2O. It is also known by its CAS number 3166-13-0 This compound is characterized by its anthracene core structure, which is a polycyclic aromatic hydrocarbon, and a hydrazono group attached to it

Preparation Methods

The synthesis of Propanedinitrile, (10-hydrazono-9(10H)-anthracenylidene)- typically involves the reaction of anthracene derivatives with hydrazine or its derivatives under specific conditions. One common method involves the condensation of 9-anthraldehyde with hydrazine hydrate in the presence of an acid catalyst . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Propanedinitrile, (10-hydrazono-9(10H)-anthracenylidene)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the compound can lead to the formation of hydrazine derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The hydrazono group can participate in nucleophilic substitution reactions, leading to the formation of various substituted anthracene derivatives. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields anthraquinone derivatives, while reduction produces hydrazine derivatives .

Scientific Research Applications

Propanedinitrile, (10-hydrazono-9(10H)-anthracenylidene)- has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: In biological research, the compound is studied for its potential as a fluorescent probe due to its polycyclic aromatic structure, which can exhibit fluorescence under certain conditions.

    Medicine: There is ongoing research into the potential therapeutic applications of this compound, particularly in the development of new drugs with anticancer and antimicrobial properties.

    Industry: The compound is used in the production of dyes and pigments due to its stable and vibrant color properties.

Mechanism of Action

The mechanism of action of Propanedinitrile, (10-hydrazono-9(10H)-anthracenylidene)- is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may interact with DNA and proteins, leading to changes in cellular processes. The hydrazono group can form covalent bonds with nucleophilic sites on biomolecules, potentially disrupting their normal function .

Comparison with Similar Compounds

Propanedinitrile, (10-hydrazono-9(10H)-anthracenylidene)- can be compared with other similar compounds, such as:

The uniqueness of Propanedinitrile, (10-hydrazono-9(10H)-anthracenylidene)- lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

156755-16-7

Molecular Formula

C17H10N4

Molecular Weight

270.29 g/mol

IUPAC Name

2-(10-hydrazinylideneanthracen-9-ylidene)propanedinitrile

InChI

InChI=1S/C17H10N4/c18-9-11(10-19)16-12-5-1-3-7-14(12)17(21-20)15-8-4-2-6-13(15)16/h1-8H,20H2

InChI Key

LDQYWCSUCBIOQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C#N)C#N)C3=CC=CC=C3C2=NN

Origin of Product

United States

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